molecular formula C22H12F6N2O3S B2658904 N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide CAS No. 477866-91-4

N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2658904
CAS No.: 477866-91-4
M. Wt: 498.4
InChI Key: CKVVATOVKBNZKT-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring two trifluoromethyl (-CF₃) groups, a cyano (-CN) substituent, and a sulfonyl (-SO₂-) linkage. The cyano group at the 3-position of the phenyl ring introduces strong electron-withdrawing properties, which may influence reactivity and intermolecular interactions .

Properties

IUPAC Name

N-[3-cyano-4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F6N2O3S/c23-21(24,25)15-4-1-3-13(9-15)20(31)30-17-7-8-19(14(10-17)12-29)34(32,33)18-6-2-5-16(11-18)22(26,27)28/h1-11H,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVVATOVKBNZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.

Scientific Research Applications

N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and sulfonyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The cyano group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared with structurally related analogs to highlight key differences in substituents, physicochemical properties, and biological activity.

Table 1: Structural Comparison

Compound Name Substituents (R₁, R₂, R₃) Molecular Weight Key Features
Target Compound R₁=CN, R₂=SO₂-C₆H₄-CF₃, R₃=CF₃ 503.32 (calc.) Dual trifluoromethyl groups, sulfonyl bridge, cyano group
N-[3-Cyano-4-(Methylsulfanyl)Phenyl]-3-(Trifluoromethyl)Benzenecarboxamide (CAS 306980-85-8) R₁=CN, R₂=SCH₃, R₃=CF₃ 336.34 Sulfanyl (-SCH₃) instead of sulfonyl; reduced polarity
N-[3-Cyano-4-(Methylsulfinyl)Phenyl]-3-MethylBenzenecarboxamide (CAS 320421-56-5) R₁=CN, R₂=SOCH₃, R₃=CH₃ 298.36 Sulfinyl (-SOCH₃) and methyl substituent; lower molecular weight
Bicalutamide (CAS 90357-06-5) R₁=CN, R₂=SO₂-C₆H₄-F, R₃=CF₃, R₄=OH 430.37 Fluorophenyl sulfonyl group; antiandrogen activity
N-(4-Methoxyphenyl)-2-[(3,4,4-Trifluoro-3-Butenyl)Sulfanyl]Benzenecarboxamide (CAS 672951-87-0) R₁=OCH₃, R₂=S-CF₂-CF=CH₂ 389.37 Alkenyl sulfanyl chain; methoxy substituent

Key Findings from Comparative Analysis

Sulfonyl vs. Sulfonyl-containing compounds (e.g., Bicalutamide) demonstrate therapeutic activity, suggesting the target compound may share similar pharmacological pathways .

Trifluoromethyl Substituents: Dual trifluoromethyl groups enhance metabolic stability and membrane permeability compared to mono-CF₃ analogs (e.g., CAS 320421-56-5) .

Cyano Group Impact: The cyano group at the 3-position may stabilize aromatic stacking interactions, a feature absent in methyl-substituted analogs .

The target compound’s additional CF₃ group could modulate receptor affinity or selectivity .

Biological Activity

N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide, also known as a derivative of Bicalutamide, is a compound of significant interest due to its biological activity primarily as an androgen receptor antagonist. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C18H14F4N2O3S
  • Molecular Weight : 414.37 g/mol
  • CAS Number : 477866-91-4
  • IUPAC Name : this compound

This compound acts primarily by binding to androgen receptors (AR), inhibiting their activation. This mechanism is crucial in conditions where androgen signaling contributes to disease progression, such as prostate cancer.

Antiandrogenic Effects

The compound exhibits potent antiandrogenic properties. In studies, it has been shown to effectively inhibit the proliferation of androgen-dependent cancer cells. The binding affinity to the androgen receptor is characterized by an inhibitory constant (IC50) in the range of nanomolar concentrations, indicating strong activity against the receptor .

In Vivo Studies

In animal models, specifically male rats, the compound demonstrated significant effects on hormonal levels and tissue morphology:

  • Hormonal Suppression : Treatment with this compound led to a decrease in serum luteinizing hormone (LH) and follicle-stimulating hormone (FSH), crucial for male reproductive function .
  • Tissue Selectivity : The compound showed biphasic effects on androgenic tissues, reducing prostate size while increasing muscle mass in treated rats. Notably, it suppressed spermatogenesis with no observed pregnancies during treatment periods .

Comparative Efficacy

To provide a clearer understanding of its biological activity compared to other compounds, a summary table is presented below:

Compound NameIC50 (nM)Primary ActionNotes
This compound190Androgen receptor antagonistEffective in reducing prostate size and spermatogenesis
Bicalutamide190Androgen receptor antagonistEstablished anti-cancer agent with peripheral selectivity
S-231.7Selective androgen receptor modulatorPromising for male contraception with reversible effects

Case Studies and Research Findings

  • Study on Male Contraception : A pivotal study highlighted the effectiveness of this compound in combination with estradiol benzoate (EB). The results indicated that this combination resulted in complete infertility in treated rats, which was reversible after cessation of treatment .
  • Impact on Body Composition : Another study reported that treatment led to increased bone mineral density and lean mass while reducing fat mass, showcasing its potential for therapeutic applications beyond cancer treatment .

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